Epirubicin glucuronide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

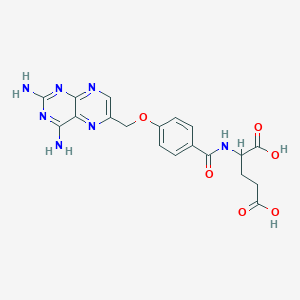

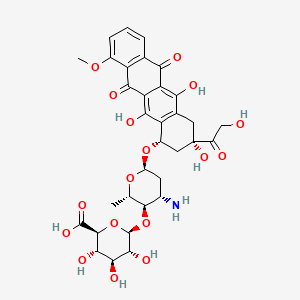

Epirubicin glucuronide is a metabolite of epirubicin, an anthracycline antineoplastic drug primarily used in the treatment of various cancers, including breast, gastric, lung, and ovarian cancers, as well as lymphomas . This compound is formed through the process of glucuronidation, which involves the conjugation of epirubicin with glucuronic acid . This metabolite plays a crucial role in the detoxification and elimination of epirubicin from the body .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Epirubicin glucuronide is synthesized through the enzymatic process of glucuronidation, catalyzed by the enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7) . This reaction typically occurs in the liver, where epirubicin is conjugated with glucuronic acid to form this compound . The reaction conditions involve the presence of uridine diphosphate glucuronic acid (UDPGA) as a cofactor and optimal pH and temperature conditions for the enzyme activity .

Industrial Production Methods

Industrial production of this compound involves the use of recombinant UGT2B7 enzymes expressed in cellular systems . The process includes the extraction and purification of the enzyme, followed by the enzymatic reaction with epirubicin and UDPGA under controlled conditions . The resulting this compound is then purified using chromatographic techniques to obtain a high-purity product .

Analyse Chemischer Reaktionen

Types of Reactions

Epirubicin glucuronide primarily undergoes hydrolysis and reduction reactions . Hydrolysis of the glucuronide conjugate can occur in the presence of beta-glucuronidase, leading to the release of free epirubicin . Reduction reactions involve the conversion of this compound to its dihydro derivative, epirubicinol glucuronide .

Common Reagents and Conditions

Hydrolysis: Beta-glucuronidase enzyme, physiological pH, and temperature.

Reduction: Reducing agents such as sodium borohydride, mild acidic conditions.

Major Products Formed

Hydrolysis: Free epirubicin.

Reduction: Epirubicinol glucuronide.

Wissenschaftliche Forschungsanwendungen

Epirubicin glucuronide has several scientific research applications, particularly in the fields of medicine and pharmacology . It is used as a model compound to study the pharmacokinetics and metabolism of epirubicin . Additionally, it serves as a substrate for investigating the activity and specificity of UGT2B7 and other glucuronosyltransferases . In cancer research, this compound is utilized to understand the mechanisms of drug resistance and the role of glucuronidation in the detoxification of chemotherapeutic agents .

Wirkmechanismus

Epirubicin glucuronide exerts its effects primarily through its role in the detoxification and elimination of epirubicin . The glucuronidation process increases the water solubility of epirubicin, facilitating its excretion via the biliary and renal pathways . This process helps to reduce the systemic toxicity of epirubicin and enhances its therapeutic efficacy . The molecular targets involved in this mechanism include UGT2B7 and other glucuronosyltransferases .

Vergleich Mit ähnlichen Verbindungen

Epirubicin glucuronide is unique among anthracycline metabolites due to its specific glucuronidation pathway . Similar compounds include doxorubicin glucuronide and daunorubicin glucuronide, which are also formed through glucuronidation but exhibit different pharmacokinetic and pharmacodynamic properties . This compound is favored for its reduced cardiotoxicity and faster elimination compared to other anthracyclines.

List of Similar Compounds

- Doxorubicin glucuronide

- Daunorubicin glucuronide

- Idarubicin glucuronide

Eigenschaften

CAS-Nummer |

92137-84-3 |

|---|---|

Molekularformel |

C33H37NO17 |

Molekulargewicht |

719.6 g/mol |

IUPAC-Name |

(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,6R)-4-amino-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C33H37NO17/c1-10-29(50-32-28(43)26(41)27(42)30(51-32)31(44)45)13(34)6-17(48-10)49-15-8-33(46,16(36)9-35)7-12-19(15)25(40)21-20(23(12)38)22(37)11-4-3-5-14(47-2)18(11)24(21)39/h3-5,10,13,15,17,26-30,32,35,38,40-43,46H,6-9,34H2,1-2H3,(H,44,45)/t10-,13-,15-,17-,26-,27-,28+,29-,30-,32+,33-/m0/s1 |

InChI-Schlüssel |

PXOMSWXCVZBBIV-PQKSKRJKSA-N |

Isomerische SMILES |

C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O |

Kanonische SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OC6C(C(C(C(O6)C(=O)O)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(4-Methoxy-benzyl)-benzoimidazol-1-yl]-2-methyl-propionic acid](/img/structure/B13407636.png)

![benzyl N-[(2S)-1-(methoxymethylamino)-1-oxopentan-2-yl]carbamate](/img/structure/B13407662.png)

![3,4-Dichloro-n'-[(3e)-4-phenylbut-3-en-2-ylidene]benzohydrazide](/img/structure/B13407680.png)

![2-hydroxy-5-methoxy-3-[(Z)-nonadec-10-enyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B13407686.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B13407691.png)